molecular formula C12H7IN2O2 B1388666 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine CAS No. 1228665-68-6

6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine

Cat. No.: B1388666
CAS No.: 1228665-68-6
M. Wt: 338.1 g/mol
InChI Key: NWAMJLNYGZWHOU-UHFFFAOYSA-N
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Description

6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine, also known as IPF, is a heterocyclic organic compound. It has the empirical formula C12H7IN2O2 and a molecular weight of 338.10 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Ic1cccnc1Oc2cnc3ccoc3c2 .


Physical And Chemical Properties Analysis

This compound is a solid . Its InChI key is NWAMJLNYGZWHOU-UHFFFAOYSA-N .

Scientific Research Applications

6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, to assess the antioxidant properties of certain compounds, and to examine the biochemical and physiological effects of certain drugs. It has also been used to study the mechanism of action of certain drugs, and to evaluate the potential for using this compound as a drug delivery system.

Mechanism of Action

The mechanism of action of 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine is not fully understood. It is believed that the compound has antioxidant activity, which may be due to its ability to scavenge reactive oxygen species. Additionally, this compound may interact with certain enzymes, proteins, and other molecules, which could affect the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in laboratory experiments. It has been found to have antioxidant activity, which may be due to its ability to scavenge reactive oxygen species. Additionally, this compound may interact with certain enzymes, proteins, and other molecules, which could affect the biochemical and physiological processes of the cell.

Advantages and Limitations for Lab Experiments

The use of 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine in laboratory experiments has several advantages. It is relatively easy to synthesize, and its antioxidant activity makes it useful for studying the effects of oxidative stress on cells. Additionally, it can be used to assess the antioxidant properties of certain compounds, and to examine the biochemical and physiological effects of certain drugs.
However, there are also some limitations to using this compound in laboratory experiments. It is not soluble in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential for using 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine in future research applications is vast. It could be used to study the effects of oxidative stress on cells, to assess the antioxidant properties of certain compounds, and to examine the biochemical and physiological effects of certain drugs. Additionally, it could be used to study the mechanism of action of certain drugs, and to evaluate the potential for using this compound as a drug delivery system. It could also be used to explore the potential for using this compound in drug development, and to evaluate its potential for use in other medical applications.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . It has a GHS07 pictogram and a signal word "Warning" . It’s also classified as a combustible solid .

Properties

IUPAC Name

6-(3-iodopyridin-2-yl)oxyfuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2O2/c13-9-2-1-4-14-12(9)17-8-6-11-10(15-7-8)3-5-16-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAMJLNYGZWHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC3=C(C=CO3)N=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245395
Record name 6-[(3-Iodo-2-pyridinyl)oxy]furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-68-6
Record name 6-[(3-Iodo-2-pyridinyl)oxy]furo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(3-Iodo-2-pyridinyl)oxy]furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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